molecular formula C8H8O3 B032087 3,4-Dihydroxyphenylacetaldehyde CAS No. 5707-55-1

3,4-Dihydroxyphenylacetaldehyde

Cat. No. B032087
CAS RN: 5707-55-1
M. Wt: 152.15 g/mol
InChI Key: IADQVXRMSNIUEL-UHFFFAOYSA-N
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Description

3,4-Dihydroxyphenylacetaldehyde is an aldehyde metabolite primarily derived from dopamine through the action of monoamine oxidase (MAO). It's a biogenic aldehyde with a significant role in neurological processes and disorders. The increasing body of evidence suggests its involvement in neurotoxicity and neurodegenerative disorders, particularly Parkinson's disease (Marchitti, Deitrich, & Vasiliou, 2007).

Synthesis Analysis

The chemical synthesis of DOPAL involves the MAO-mediated oxidative deamination of dopamine. It can be synthesized and quantified using microcolumn high-performance liquid chromatography, as described by Burke, Chung, and Li (1999). This method allows for separating DOPAL from catecholamines and other oxidative and methylated metabolites (Burke, Chung, & Li, 1999).

Scientific Research Applications

  • Neurodegeneration and the Catecholaldehyde Hypothesis : DOPAL may contribute to catecholaminergic neurodegeneration through interactions with alpha-synuclein, as suggested by the catecholaldehyde hypothesis. This hypothesis posits that genetic, environmental, or drug-induced alterations of aldehyde dehydrogenase (ALDH) may lead to neurodegeneration in catecholaminergic systems (Goldstein, 2021).

  • Neurotoxicity and Metabolism : ALDH may contribute to the neurotoxicity of catecholamine-derived aldehydes, including DOPAL. This is relevant to understanding the mechanisms behind neurodegenerative disorders (Marchitti, Deitrich, & Vasiliou, 2007).

  • Parkinson's Disease and Pesticides : Variations in ALDH may enhance the toxic effects of pesticides associated with Parkinson's disease, potentially causing neuronal damage. This suggests a possible role for DOPAL in the pathogenesis of Parkinson's disease (Burke, 2014).

  • Biosensor Design : Electrodeposition of dihydroxybenzaldehyde films, including DOPAL, on glassy carbon electrodes shows catalytic activity for NADH oxidation. This finding is useful for designing biosensors (Pariente et al., 1996).

  • Dopamine Release Mechanism : DOPAL induces dopamine release from PC12 cells through a Ca2+-independent mechanism, indicating an intrinsic role in dopaminergic nerve terminals (Hashimoto & Yabe-Nishimura, 2002).

  • Role in Parkinson's Disease : DOPAL is detectable in post-mortem brains of Parkinson's disease patients, highlighting its potential role in the disease's pathogenesis (Goldstein et al., 2011).

  • Biogenic Aldehyde Study : The preparation methods for biochemically important aldehydes like DOPAL are essential for studies involving their reduction by enzymes such as horse liver alcohol dehydrogenase (Duncan, 1975).

  • Alcohol Metabolism : The mitochondrial isozyme of human liver ALDH plays a crucial role in dehydrogenating biogenic aldehydes like DOPAL during alcohol metabolism (MacKerell, Blatter, & Pietruszko, 1986).

Safety And Hazards

DOPAL is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, get medical help and rinse mouth .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADQVXRMSNIUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205680
Record name 3,4-Dihydroxyphenylacetaldehyde
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dihydroxyphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003791
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,4-Dihydroxyphenylacetaldehyde

CAS RN

5707-55-1
Record name (3,4-Dihydroxyphenyl)acetaldehyde
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Record name 3,4-Dihydroxyphenylacetaldehyde
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Record name 3,4-Dihydroxyphenylacetaldehyde
Source EPA DSSTox
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Record name 5707-55-1
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Record name Dopal
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Record name 3,4-Dihydroxyphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,480
Citations
BS Kristal, AD Conway, AM Brown, JC Jain… - Free Radical Biology …, 2001 - Elsevier
Parkinson’s disease (PD) is a major cause of age-related morbidity and mortality, present in nearly 1% of individuals at ages 70–79 and ∼2.5% of individuals at age 85. L-DOPA (L-…
Number of citations: 151 www.sciencedirect.com
SA Marchitti, RA Deitrich, V Vasiliou - Pharmacological reviews, 2007 - ASPET
Neurotoxicity and Metabolism of the Catecholamine-Derived 3,4-Dihydroxyphenylacetaldehyde and 3,4-Dihydroxyphenylglycolaldehyde: The Role of Aldehyde Dehydrogenase | …
Number of citations: 300 pharmrev.aspetjournals.org
WJ Burke - Current Drug Targets-CNS & Neurological …, 2003 - ingentaconnect.com
The simplest explanation for the selective loss of substantia nigra (SN) dopamine (DA) neurons in Parkinson's disease (PD) is that DA or a metabolite is neurotoxic. Recently, a series of …
Number of citations: 61 www.ingentaconnect.com
SW Li, TS Lin, S Minteer, WJ Burke - Molecular brain research, 2001 - Elsevier
3,4-Dihydroxyphenylacetaldehyde (DOPAL) and 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), the monoamine oxidase (MAO) metabolites of dopamine (DA) and norepinephrine (…
Number of citations: 114 www.sciencedirect.com
I Lamensdorf, G Eisenhofer, J Harvey-White… - Brain research, 2000 - Elsevier
3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a toxic metabolite formed by the oxidative deamination of dopamine. This aldehyde is mainly oxidized to 3,4-dihydroxyphenylacetic acid (…
Number of citations: 128 www.sciencedirect.com
DG Anderson, SVS Mariappan, GR Buettner… - Journal of Biological …, 2011 - ASBMB
The oxidation and toxicity of dopamine is believed to contribute to the selective neurodegeneration associated with Parkinson disease. The formation of reactive radicals and quinones …
Number of citations: 114 www.jbc.org
WJ Burke, SW Li, EA Williams, R Nonneman, DS Zahm - Brain research, 2003 - Elsevier
In Parkinson’s disease (PD), there is a highly selective loss of dopamine (DA) neurons in the substantia nigra (SN) greater than in the ventral tegmental area (VTA). The simplest …
Number of citations: 214 www.sciencedirect.com
J Liang, Q Han, H Ding, J Li - Insect biochemistry and molecular biology, 2017 - Elsevier
In available insect genomes, there are several L-3,4-dihydroxyphenylalanine (L-dopa) decarboxylase (DDC)-like or aromatic amino acid decarboxylase (AAAD) sequences. This …
Number of citations: 24 www.sciencedirect.com
Y Jinsmaa, Y Sharabi, P Sullivan, R Isonaka… - … of Pharmacology and …, 2018 - ASPET
The catecholaldehyde hypothesis posits that 3,4-dihydroxyphenylacetaldehyde (DOPAL), an obligate intermediary metabolite of dopamine, is an autotoxin that challenges neuronal …
Number of citations: 35 jpet.aspetjournals.org
WJ Burke, HD Chung, SW Li - Analytical biochemistry, 1999 - Elsevier
We recently described the chemical synthesis of 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde, the monamine oxidase metabolites of dopamine and …
Number of citations: 52 www.sciencedirect.com

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